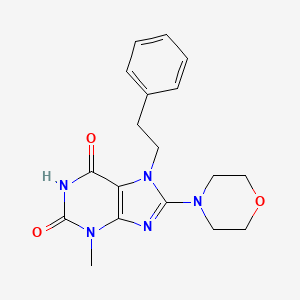

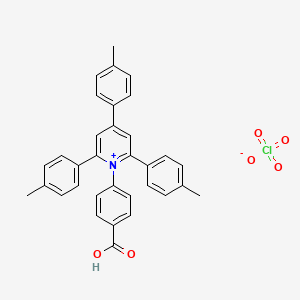

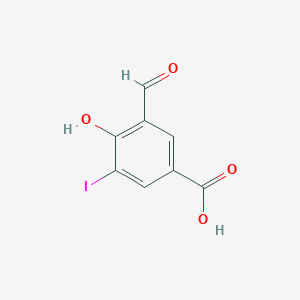

![molecular formula C18H16BrClN4OS B2858493 3-(4-chlorobenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179408-59-3](/img/structure/B2858493.png)

3-(4-chlorobenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, which are heterocyclic compounds containing a thiadiazine ring fused with a triazole ring .

Molecular Structure Analysis

The molecular structure of this compound, as with other [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, would be characterized by the presence of a thiadiazine ring fused with a triazole ring .Chemical Reactions Analysis

The chemical reactions involving these compounds could vary widely depending on the specific substituents and reaction conditions. For instance, 3-Aryl-4-arylideneamino-5-mercapto-s-triazoles were cyclized to form 2,5-diaryl-s-triazolo[3,4-b]-1,3,4-thiadiazoles by heating in nitrobenzene .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. Some related compounds exhibit excellent thermal stability .Scientific Research Applications

Antitumor Activity

A significant area of research on this compound involves its antitumor properties. Studies have shown that derivatives of this compound exhibit antineoplastic activity against a wide range of cancer cells lines, suggesting their potential as core structures for creating new effective anticancer agents. For instance, derivatives have been synthesized and tested for antitumor activity, demonstrating promising results against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. These findings are a testament to the compound's potential in oncology, with certain modifications leading to increased antitumor activity against specific cancer cell lines (Yanchenko et al., 2020).

Antimicrobial Activity

Research into the antimicrobial properties of this compound and its derivatives has also been conducted, highlighting its effectiveness against various bacterial and fungal strains. Synthesized derivatives have shown promising antimicrobial activity, which could be further modified to develop potential and safer antifungal agents. This suggests a potential avenue for the development of new antimicrobial medications, offering an alternative to combat antibiotic-resistant bacteria and fungi (Sahu et al., 2014).

Structural and Synthetic Studies

The synthesis and structural characterization of this compound and its derivatives have been extensively explored, with studies detailing efficient synthesis methods and structural analysis through various spectroscopic techniques. These studies not only provide insights into the chemical nature of these compounds but also lay the groundwork for further modification and optimization for specific applications. The structural study of two novel derivatives, for example, revealed their analgesic-anti-inflammatory activity and provided a detailed understanding of their molecular packing and interactions, which are crucial for their biological activities (Kaynak et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit antimicrobial activity , suggesting potential targets could be enzymes or proteins essential to microbial survival.

Mode of Action

tuberculosis H37Rv strain , suggesting a potential antimicrobial mode of action.

Result of Action

For instance, some derivatives have shown efficacy against the M. tuberculosis H37Rv strain .

properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4OS.BrH/c1-24-15-4-2-3-13(10-15)16-11-25-18-21-20-17(23(18)22-16)9-12-5-7-14(19)8-6-12;/h2-8,10H,9,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRSTLOJJREWQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SC2)CC4=CC=C(C=C4)Cl.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

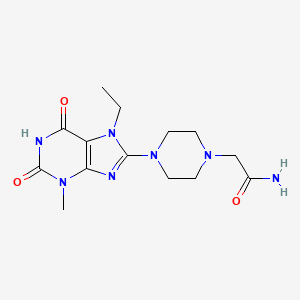

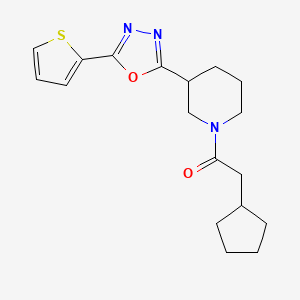

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2858413.png)

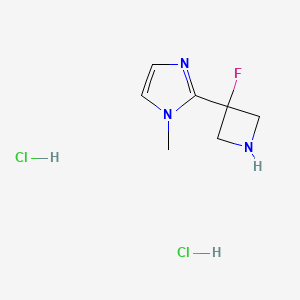

![7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2858418.png)

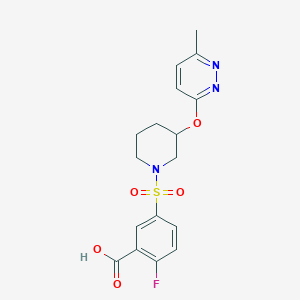

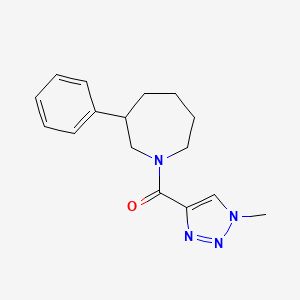

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2858424.png)

![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2858430.png)